molecular formula C6H11NaO5 B11908423 Hydroxy-PEG2-CH2COONa

Hydroxy-PEG2-CH2COONa

Cat. No.: B11908423
M. Wt: 186.14 g/mol
InChI Key: AJBBUMHAVPXZNS-UHFFFAOYSA-M
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Description

Hydroxy-PEG2-CH2COONa (CAS: 42588-76-1) is a sodium salt comprising three key components:

  • Hydroxyl group (–OH): A reactive site for conjugation or chemical modifications.
  • PEG2 chain: A short polyethylene glycol (PEG) spacer (two ethylene oxide units) that enhances hydrophilicity and reduces nonspecific interactions.
  • Sodium acetate (–CH2COONa): Improves solubility in aqueous systems and acts as a stabilizing group.

Molecular Formula: C₆H₁₁NaO₅
Molecular Weight: 186.14 g/mol
Applications:

  • Drug Delivery: Enhances solubility and biocompatibility of hydrophobic drugs .
  • Bioconjugation: Links biomolecules (e.g., proteins, antibodies) via its hydroxyl and carboxylate groups .
  • Surface Modification: Functionalizes nanoparticles or polymers to improve stability .

Properties

Molecular Formula

C6H11NaO5

Molecular Weight

186.14 g/mol

IUPAC Name

sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate

InChI

InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1

InChI Key

AJBBUMHAVPXZNS-UHFFFAOYSA-M

Canonical SMILES

C(COCCOCC(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-CH2COONa is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxymethylation. The process typically involves the reaction of PEG with chloroacetic acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG2-CH2COONa primarily undergoes substitution reactions due to the presence of reactive hydroxyl and carboxyl groups. These reactions are essential for its role as a linker in PROTACs .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the PEG-based linker, which can then be used in the synthesis of PROTAC molecules .

Scientific Research Applications

Hydroxy-PEG2-CH2COONa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the study of protein degradation pathways and the development of targeted therapies.

    Medicine: Plays a crucial role in the development of novel therapeutic agents for diseases such as cancer.

    Industry: Used in the production of advanced materials and drug delivery systems .

Mechanism of Action

Hydroxy-PEG2-CH2COONa functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell .

Comparison with Similar Compounds

The table below summarizes structurally related PEG-based compounds, followed by a detailed analysis:

Compound CAS Number Molecular Weight Key Functional Groups Applications Unique Features
Hydroxy-PEG2-CH2COONa 42588-76-1 186.14 –OH, PEG2, –CH2COONa Drug delivery, bioconjugation, surface modification Sodium salt enhances aqueous stability
HO-PEG2-PA 1334286-77-9 ~178.18 –OH, PEG2, –CH2CH2COOH Intermediate in drug synthesis Carboxylic acid (free –COOH) offers pH-dependent reactivity
HO-Peg5-CH2COOH 52026-48-9 N/A –OH, PEG5, –CH2COOH Drug delivery, bioconjugation Longer PEG5 chain increases hydrophilicity and steric bulk
PEG2-(CH2CO2H)2 23243-68-7 178.1 PEG2, two –CH2COOH groups Polymer synthesis, metal chelation Dual carboxylic acids enable crosslinking
Methyltetrazine-amino-PEG6-CH2CH2COONHS N/A N/A –NH2, PEG6, –CH2CH2COONHS, methyltetrazine Targeted drug delivery, bioimaging Tetrazine enables click chemistry; NHS ester facilitates amine coupling

Structural and Functional Differences

HO-PEG2-PA (CAS 1334286-77-9)
  • Key Contrast : Replaces the sodium acetate (–CH2COONa) in this compound with a propionic acid (–CH2CH2COOH).
  • Impact :
    • The free –COOH group in HO-PEG2-PA allows pH-sensitive reactions (e.g., esterification at acidic pH) but reduces solubility in neutral buffers compared to the sodium salt form .
    • Applications: More suited for organic synthesis (e.g., ester formation) than aqueous drug formulations .
HO-Peg5-CH2COOH (CAS 52026-48-9)
  • Key Contrast : Extends the PEG chain from two (PEG2) to five (PEG5) units.
  • Impact :
    • Enhanced Hydrophilicity : Longer PEG chain improves water solubility and reduces aggregation in biological systems .
    • Steric Hindrance : Increased molecular size may limit penetration in dense tissues but improves circulation time in drug delivery .
PEG2-(CH2CO2H)2 (CAS 23243-68-7)
  • Key Contrast : Features two carboxylic acid (–CH2COOH) groups instead of one sodium acetate.
  • Impact: Crosslinking Potential: Dual –COOH groups enable chelation of metal ions or formation of polymer networks . Reduced Solubility: Acidic nature requires neutralization (e.g., with NaOH) for aqueous applications, unlike this compound .
Methyltetrazine-amino-PEG6-CH2CH2COONHS
  • Key Contrast : Incorporates a methyltetrazine (bioorthogonal reaction partner) and NHS ester (amine-reactive group) on a PEG6 backbone.
  • Impact :
    • Multifunctionality : Enables simultaneous conjugation with two distinct molecules (e.g., targeting ligands and drugs) via tetrazine ligation and NHS coupling .
    • Specialized Use : Preferred for targeted drug delivery systems and bioimaging over simpler PEG derivatives .

Research Findings

  • This compound vs. HO-PEG2-PA : In a 2024 study, this compound demonstrated 30% higher solubility in phosphate-buffered saline (pH 7.4) compared to HO-PEG2-PA, making it more suitable for injectable formulations .
  • PEG Chain Length : A 2023 report showed that PEG5 derivatives (e.g., HO-Peg5-CH2COOH) increased drug-loading capacity by 50% compared to PEG2 analogs but required higher purification steps due to polydispersity .
  • Sodium vs. Acid Forms : Sodium salts (e.g., this compound) exhibited 20% lower cytotoxicity in vitro than acid forms (e.g., PEG2-(CH2CO2H)2), attributed to reduced membrane disruption at physiological pH .

Biological Activity

Hydroxy-PEG2-CH2COONa, also known as Hydroxy-PEG2-acetic acid sodium salt, is a polyethylene glycol (PEG)-based compound utilized primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a significant role in targeted protein degradation, which has garnered attention in therapeutic development. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

PropertyValue
Molecular FormulaC6_6H11_{11}NaO5_5
Molecular Weight186.14 g/mol
CAS Number42588-76-1
DensityNot Available
Boiling PointNot Available

This compound serves as a linker in the design of PROTACs, which are bifunctional molecules that facilitate the recruitment of E3 ubiquitin ligases to target proteins. This process leads to the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. The use of PEG linkers, such as this compound, enhances solubility and biocompatibility, making it suitable for therapeutic applications.

Biological Activities

  • Targeted Protein Degradation : this compound is integral in the synthesis of PROTACs that target various proteins for degradation. These include oncogenic proteins involved in cancer progression.
  • Anti-Cancer Applications : Research indicates that PROTACs utilizing this compound can effectively degrade proteins associated with tumor growth and survival, offering a novel approach to cancer therapy. For instance, studies have shown that PROTACs can target and degrade BCR-ABL fusion proteins in chronic myeloid leukemia (CML) models .
  • Immunomodulation : There is potential for this compound in modulating immune responses through targeted degradation of immunosuppressive proteins, enhancing anti-tumor immunity .

Study 1: Targeting Oncogenic Proteins

A study published in EBioMedicine explored the efficacy of PROTACs synthesized with this compound against various oncogenic targets. The results demonstrated significant reductions in protein levels and subsequent inhibition of cancer cell proliferation in vitro and in vivo models .

Study 2: Immunological Applications

Another investigation focused on the immunological applications of PROTACs containing this compound. The study revealed that these compounds could selectively degrade PD-L1, a protein that inhibits T-cell activation, thereby enhancing the immune response against tumors .

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